(5Z)-2-[4-(prop-2-en-1-yloxy)phenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the triazole and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Uniqueness
(5Z)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H13N3O2S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5Z)-2-(4-prop-2-enoxyphenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H13N3O2S2/c1-2-9-23-13-7-5-12(6-8-13)16-19-18-21(20-16)17(22)15(25-18)11-14-4-3-10-24-14/h2-8,10-11H,1,9H2/b15-11- |
InChI Key |
MWJQNRZJFDAULF-PTNGSMBKSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
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